2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Overview
Description
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a complex organic compound that features a benzimidazole moiety fused with a tetrahydroindazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol typically involves the condensation of benzimidazole derivatives with suitable hydrazine compounds under controlled conditions. One common method involves the reaction of benzimidazole-2-thiol with hydrazine hydrate in the presence of a catalyst such as acetic acid . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents such as chlorine or bromine
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities
Reduction: Reduced derivatives with hydrogenated functionalities
Substitution: Halogenated benzimidazole derivatives
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antiparasitic and antioxidant agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of supramolecular assemblies and nanocontainers for small molecules.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation by targeting key enzymes and signaling pathways involved in cell growth and survival . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds such as 2-substituted benzimidazoles share structural similarities and exhibit comparable biological activities.
Indazole derivatives: Compounds like 3-(1H-benzimidazol-2-yl)-1H-indazole have similar core structures and are studied for their pharmacological properties.
Uniqueness
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Biological Activity
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, commonly referred to as BMT-1, is a benzimidazole derivative that has garnered attention for its potential immunomodulatory properties. This compound has been shown to inhibit T cell proliferation through the modulation of intracellular pH and the inhibition of H+/K+-ATPases.
BMT-1 operates primarily by inhibiting H+/K+-ATPases in activated T cells. This inhibition leads to intracellular acidification, which subsequently affects T cell proliferation. The mechanism can be summarized as follows:
- Inhibition of H+/K+-ATPases : BMT-1 specifically targets and inhibits these ATPases in anti-CD3/CD28 activated T cells.
- Intracellular pH Modulation : The treatment with BMT-1 results in a decrease in intracellular pH (pHi), which is crucial for T cell activation and proliferation.
- Cell Cycle Arrest : BMT-1 induces a G1 to S phase arrest in the cell cycle of activated T cells without affecting interleukin-2 (IL-2) production or CD25 expression.
Research Findings
A series of experiments have been conducted to elucidate the biological activity of BMT-1:
In Vitro Studies
In vitro studies demonstrated that BMT-1 significantly inhibits the proliferation of IL-2-dependent peripheral blood mononuclear cells (PBMCs). The results indicated a dose-dependent inhibition:
- At 2.5 μM , there was a 95% inhibition of proliferation.
- At 1.25 μM , there was still significant inhibition.
- At 0.625 μM , the inhibitory effect was negligible.
Cell Cycle Analysis
Cell cycle analysis revealed that BMT-1 effectively halted the progression of activated T cells from the G1 phase to the S phase. This suggests that BMT-1 may serve as a potential therapeutic agent for conditions characterized by excessive T cell activation.
Case Studies
A notable study published in Molecules examined the effects of BMT-1 on T cell proliferation and provided insights into its mechanism of action:
Table 1: Summary of BMT-1 Effects on T Cell Proliferation
Concentration (μM) | Proliferation Inhibition (%) | Cell Cycle Phase Arrest |
---|---|---|
0.625 | <10 | None |
1.25 | ~50 | G1 to S |
2.5 | 95 | G1 to S |
The study concluded that BMT-1 could be an interesting lead compound for developing new immunomodulatory agents due to its ability to modulate T cell activity effectively.
Broader Implications
The implications of these findings extend beyond immunology:
- Therapeutic Potential : Given its immunomodulatory effects, BMT-1 may be explored for treating autoimmune diseases or conditions involving aberrant T cell activation.
- Drug Development : The compound's unique mechanism could inspire further research into similar benzimidazole derivatives with enhanced efficacy and specificity.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-indazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-13-9-5-1-2-6-10(9)17-18(13)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-8,17H,1-2,5-6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAVCVNITMWRHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(N2)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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